

Molecular weight and formula of Fmoc-3-aminomethyl-phenylacetic acid

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Compound of Interest

Compound Name: *Fmoc-3-aminomethyl-phenylacetic acid*

Cat. No.: *B1302550*

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A Technical Overview of Fmoc-3-aminomethyl-phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Fmoc-3-aminomethyl-phenylacetic acid is a specialized amino acid derivative crucial in the fields of peptide synthesis and pharmaceutical development. Its structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is fundamental for the controlled, stepwise assembly of amino acids into complex peptide chains. This compound acts as a key building block, enabling the synthesis of custom peptides for a wide range of research and therapeutic applications.

Core Physicochemical Properties

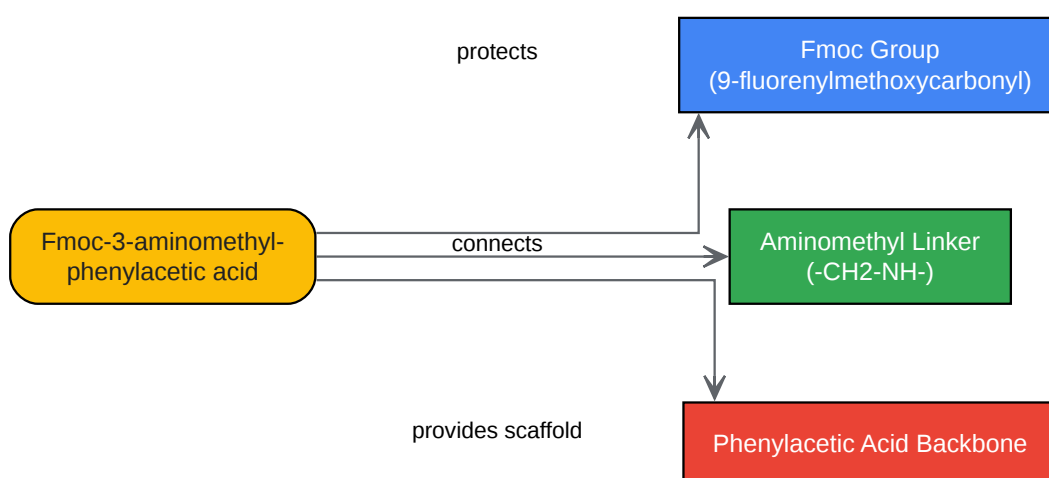
The fundamental molecular attributes of **Fmoc-3-aminomethyl-phenylacetic acid** are summarized below. These values are critical for stoichiometric calculations in synthesis protocols and for analytical characterization.

Property	Value
Molecular Formula	C ₂₄ H ₂₁ NO ₄ [1][2][3]
Molecular Weight	387.44 g/mol [1][2]
Alternate Value (MW)	387.43 g/mol [3]
CAS Number	631915-50-9[1][3]
Appearance	White powder[1][2]
Purity	≥ 98% (HPLC)[1]

Note: Minor variations in molecular weight values are due to differences in isotopic mass calculations.

Molecular Structure and Functionality

The utility of **Fmoc-3-aminomethyl-phenylacetic acid** stems from its distinct structural components. The molecule can be understood as an assembly of three key functional units: a stable protecting group, a linker, and a reactive backbone.



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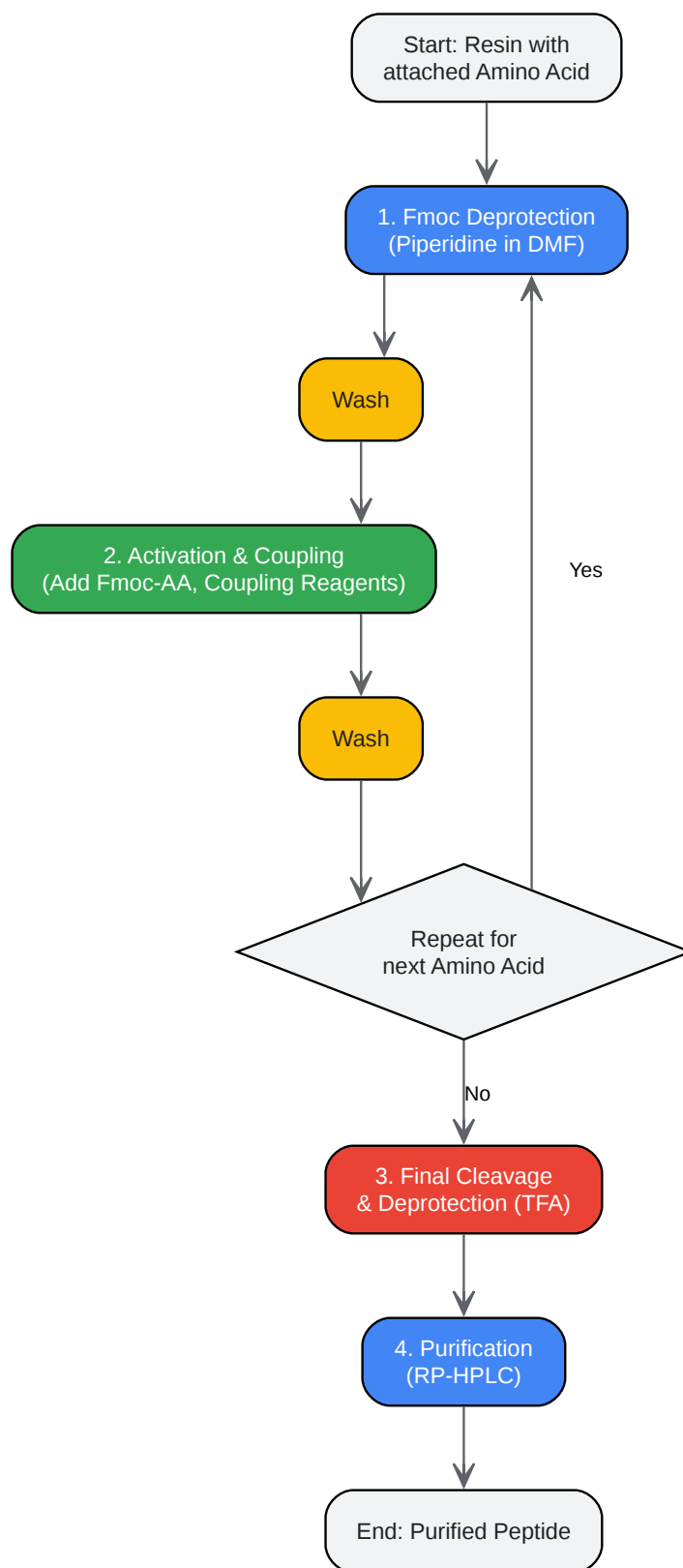
Caption: Logical relationship of the core functional units within the **Fmoc-3-aminomethyl-phenylacetic acid** molecule.

Experimental Protocols

While specific experimental protocols are highly dependent on the target peptide sequence and synthesis strategy, a generalized workflow for the use of this compound in solid-phase peptide synthesis (SPPS) is outlined below.

General Protocol: Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

- **Resin Preparation:** The synthesis begins with a solid support (resin), typically functionalized with a linker to which the first amino acid is attached.
- **Deprotection:** The Fmoc protecting group of the resin-bound amino acid is removed using a mild base, commonly a solution of piperidine in an organic solvent (e.g., 20% piperidine in DMF), to expose the free amine.
- **Activation and Coupling:** The carboxylic acid group of **Fmoc-3-aminomethyl-phenylacetic acid** is activated using coupling reagents (e.g., HBTU, HATU) to facilitate the formation of a peptide bond with the newly exposed amine on the resin.
- **Washing:** Following the coupling reaction, the resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and by-products.
- **Chain Elongation:** Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain.
- **Final Cleavage and Deprotection:** Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
- **Purification:** The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final product of high purity.



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Caption: Standard experimental workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

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